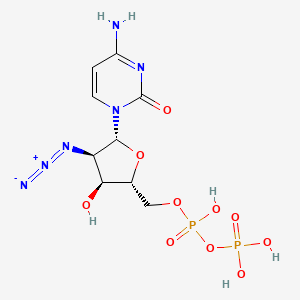

2-Azido-cdp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

51034-65-2 |

|---|---|

Molecular Formula |

C9H14N6O10P2 |

Molecular Weight |

428.19 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-azido-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14N6O10P2/c10-5-1-2-15(9(17)12-5)8-6(13-14-11)7(16)4(24-8)3-23-27(21,22)25-26(18,19)20/h1-2,4,6-8,16H,3H2,(H,21,22)(H2,10,12,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 |

InChI Key |

WWFZAZQLWOJNAU-XVFCMESISA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |

Synonyms |

2'-azido-2'-deoxycytidine 5'-diphosphate 2-azido-CDP |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Azido-cytidine Diphosphate (2-Azido-CDP)

This guide provides a comprehensive overview of 2-Azido-cytidine diphosphate (this compound), a chemically modified nucleotide analog used in advanced life sciences research. We will delve into its core structure, its applications in metabolic labeling of RNA, and the experimental protocols required for its use.

Core Structure of this compound

This compound, systematically known as 2'-Azido-2'-deoxycytidine 5'-diphosphate, is a modified cytidine nucleotide where the hydroxyl group at the 2' position of the ribose sugar is replaced by an azide (-N₃) group. This seemingly minor alteration is the key to its utility as a bioorthogonal chemical reporter.

The structural components are:

-

Cytosine: A pyrimidine nucleobase.

-

Ribose Sugar: A pentose sugar, modified with an azide group at the 2' position.

-

Diphosphate Group: Two phosphate groups attached to the 5' carbon of the ribose sugar.

| Chemical and Physical Properties | |

| Molecular Formula | C₉H₁₄N₆O₁₀P₂ |

| IUPAC Name | [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-azido-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

| CAS Number | 51034-65-2 |

| Molecular Weight | 428.19 g/mol |

| Key Structural Feature | Presence of an azide (-N₃) group at the 2' position of the ribose sugar. |

The azide group is largely inert to biological reactions within a cell, making it a "bioorthogonal" handle. It does not significantly interfere with the recognition of the nucleotide by certain cellular enzymes, allowing for its incorporation into nascent biomolecules, particularly RNA.

Application in Cell-Selective RNA Labeling

A primary application of this compound's precursor, 2'-Azidocytidine (2'-AzCyd), is in the metabolic labeling of cellular RNA. This technique allows researchers to tag and subsequently study newly synthesized RNA within a complex cellular environment.

The process hinges on the enzymatic machinery of the cell. Unlike many standard pyrimidine ribonucleosides that are phosphorylated by uridine-cytidine kinase 2 (UCK2), 2'-Azidocytidine is a substrate for deoxycytidine kinase (dCK).[1][2] This enzymatic specificity provides a powerful tool for cell-selective labeling. Cells that are engineered to express dCK can selectively activate 2'-AzCyd into its triphosphate form (2-Azido-CTP), which is then incorporated into newly transcribed RNA by RNA polymerases.[1][2] Studies have shown that 2'-AzCyd is predominantly incorporated into ribosomal RNA (rRNA), likely by RNA Polymerase I.[1][2]

Once incorporated, the azide-modified RNA can be detected through "click chemistry," a set of highly efficient and specific bioorthogonal reactions. The most common method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which avoids the use of cytotoxic copper catalysts. An alkyne-containing fluorescent dye or affinity tag (e.g., biotin) can be introduced to the cells, where it will specifically and covalently link to the azide groups on the newly synthesized RNA. This allows for visualization, isolation, and further analysis of the labeled RNA.

Experimental Workflow

The overall workflow for metabolic labeling of RNA using 2'-Azidocytidine and subsequent detection is a two-stage process: metabolic incorporation followed by bioorthogonal ligation.

Data Presentation

While specific quantitative data tables are not consistently presented across the literature, the findings from key studies on 2'-Azidocytidine (2'-AzCyd) labeling can be qualitatively summarized.

| Parameter | Observation | Significance | Reference |

| Labeling Efficiency | High labeling efficiency observed in dCK-expressing cells. | Enables robust detection without the need for enrichment of labeled RNA. | [1] |

| Cytotoxicity | Low cytotoxicity compared to other metabolic labels like 4-thiouridine. | Allows for longer labeling times and minimizes perturbation of cellular processes. | [1] |

| Polymerase Specificity | Primarily incorporated into ribosomal RNA (rRNA) by RNA Polymerase I. | Provides a tool for studying the dynamics of a specific and abundant RNA subpopulation. | [1][2] |

| Cell Selectivity | Labeling is dependent on the expression of deoxycytidine kinase (dCK). | Facilitates cell-selective RNA labeling in co-culture systems or complex tissues. | [1][2] |

| Bioorthogonal Compatibility | Azide handle is amenable to copper-free SPAAC reactions. | Enables the labeling of RNA in living cells without the toxicity associated with copper catalysts. | [1][2] |

Experimental Protocols

The following are representative protocols for the metabolic labeling of RNA with 2'-Azidocytidine and subsequent detection via click chemistry. These are generalized and should be optimized for specific cell types and experimental goals.

Protocol for Metabolic Labeling of Cellular RNA with 2'-Azidocytidine

This protocol is adapted from methodologies described for metabolic labeling with azido-modified nucleosides.

Materials:

-

HEK293T cells (or other cell line of interest, potentially engineered to express dCK)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

2'-Azidocytidine (2'-AzCyd) stock solution (e.g., 100 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., TRIzol or other RNA extraction reagent)

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 6-well plate) and grow to the desired confluency (typically 70-80%).

-

Labeling: Prepare fresh media containing the final desired concentration of 2'-AzCyd (e.g., 10-100 µM). Aspirate the old media from the cells and replace it with the 2'-AzCyd-containing media.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 4 to 24 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal time will depend on the RNA species of interest and its turnover rate.

-

Cell Harvest: After incubation, aspirate the media and wash the cells twice with ice-cold PBS.

-

RNA Extraction: Lyse the cells directly in the culture dish using an appropriate RNA extraction reagent, following the manufacturer's protocol.

-

RNA Quantification: Quantify the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The RNA is now ready for downstream click chemistry or other analyses.

Protocol for Fluorescent Labeling of Azido-Modified RNA via SPAAC

This protocol describes the detection of azide-containing RNA in fixed cells using a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Materials:

-

Cells grown on coverslips, labeled with 2'-AzCyd as described above.

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Triton X-100 solution (0.5% in PBS) for permeabilization

-

DBCO-Fluorophore conjugate (e.g., DBCO-PEG4-5-TAMRA) stock solution (e.g., 10 mM in DMSO)

-

PBS

-

Mounting medium with DAPI

Procedure:

-

Fixation: After metabolic labeling, wash the cells on coverslips twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

-

Click Reaction: Prepare the click reaction cocktail. Dilute the DBCO-Fluorophore stock solution in PBS to a final concentration (e.g., 5-50 µM). Add the cocktail to the coverslips, ensuring the cells are fully covered.

-

Incubation: Incubate the coverslips in a humidified chamber for 1-2 hours at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unreacted fluorophore.

-

Nuclear Staining: If desired, counterstain the nuclei by incubating with DAPI in PBS for 5 minutes.

-

Mounting: Wash the coverslips one final time with PBS and mount them onto microscope slides using a suitable mounting medium.

-

Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope with appropriate filter sets.

Conclusion

This compound, through its de-phosphorylated precursor 2'-Azidocytidine, serves as a powerful and versatile tool in chemical biology. Its unique mode of enzymatic activation by dCK allows for cell-selective metabolic labeling of RNA. The bioorthogonal azide handle enables robust and specific detection via click chemistry, providing researchers with a sophisticated method to study the dynamics of RNA synthesis, turnover, and localization in complex biological systems. The low cytotoxicity and high labeling efficiency of this system make it a superior choice for many applications in modern molecular biology.

References

Unveiling the Molecular Interactions of 2-Azido-CDP: A Technical Guide to a Putative Photoaffinity Probe

Introduction

2-Azido-CDP is a structural analog of cytidine diphosphate (CDP), a critical nucleotide involved in numerous metabolic pathways, including phospholipid biosynthesis and the formation of deoxynucleotides. The incorporation of an azido (-N₃) group, a small and bio-inert moiety, suggests its primary utility as a photoaffinity label. Upon irradiation with ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate, which can form a stable covalent bond with nearby amino acid residues within the active site of a target protein. This property allows for the irreversible labeling and subsequent identification of CDP-binding proteins.

This technical guide outlines the postulated mechanism of action of this compound as a photoaffinity probe, provides hypothetical quantitative data for its interaction with target enzymes, details experimental protocols for its use, and presents visual workflows to guide researchers in its application.

Hypothesized Mechanism of Action: Photoaffinity Labeling

The proposed mechanism of action for this compound involves a two-step process:

-

Competitive Binding: As a structural analog of CDP, this compound is hypothesized to bind reversibly to the active site of CDP-dependent enzymes. This binding is competitive with the endogenous CDP substrate. The affinity of this binding can be quantified by determining the inhibition constant (Ki).

-

Photo-induced Covalent Crosslinking: Upon exposure to UV radiation (typically around 254-270 nm), the azido group on the cytidine base of this compound is photoactivated, leading to the loss of dinitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. This nitrene can then rapidly and non-selectively insert into C-H, N-H, or O-H bonds of amino acid residues in close proximity within the enzyme's active site, forming a stable covalent bond. This effectively and irreversibly crosslinks the probe to its target protein.

This process allows for the specific and permanent labeling of CDP-binding proteins, facilitating their identification and characterization.

Potential Protein Targets

Based on the known roles of CDP in cellular metabolism, potential protein targets for this compound include:

-

Ribonucleotide Reductase (RNR): This enzyme catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a crucial step in DNA synthesis. RNR has a binding site for CDP.

-

Choline-Phosphate Cytidylyltransferase (CCT): A key regulatory enzyme in the synthesis of phosphatidylcholine, a major component of cell membranes. CCT utilizes CTP, but its activity is regulated by various factors, and CDP analogs could potentially interact with its regulatory or active sites.

-

Glycerol-3-Phosphate Cytidylyltransferase: Involved in the synthesis of CDP-glycerol, a precursor for certain phospholipids.

Quantitative Data (Hypothetical)

The following table summarizes the type of quantitative data that would be generated from experiments designed to characterize the interaction of this compound with its target proteins. The values provided are for illustrative purposes only.

| Target Protein | Ligand | Kᵢ (μM) [a] | IC₅₀ (μM) [b] | Labeling Efficiency (%) [c] |

| Ribonucleotide Reductase | This compound | 15.2 | 35.8 | 25 |

| Ribonucleotide Reductase | CDP | 5.6 | - | - |

| Choline-Phosphate Cytidylyltransferase | This compound | 28.9 | 61.3 | 18 |

| Choline-Phosphate Cytidylyltransferase | CDP | 10.1 | - | - |

Notes: [a] Kᵢ (Inhibition Constant): Concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ indicates a higher binding affinity. [b] IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of an inhibitor that causes 50% inhibition of the enzyme's activity under specific assay conditions. [c] Labeling Efficiency: The percentage of target protein that is covalently labeled by this compound upon photoactivation, typically determined by densitometry of SDS-PAGE gels or mass spectrometry.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway Interaction

The diagram below illustrates the point of intervention of this compound in the ribonucleotide reduction pathway.

Caption: Inhibition of Ribonucleotide Reductase by this compound.

Experimental Workflow for Photoaffinity Labeling

The following diagram outlines the general workflow for identifying target proteins of this compound using photoaffinity labeling.

Caption: Workflow for Photoaffinity Labeling with this compound.

Experimental Protocols

Protocol for Photoaffinity Labeling of a Target Protein

This protocol provides a general method for the photoaffinity labeling of a purified protein or a complex protein mixture (e.g., cell lysate) with this compound.

Materials:

-

Purified target protein or cell lysate

-

This compound

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

-

UV lamp with an emission maximum around 254 nm (e.g., a CL-1000 Ultraviolet Crosslinker)

-

Quartz cuvette or 96-well plate (UV-transparent)

-

SDS-PAGE reagents

-

Coomassie stain or silver stain

-

Autoradiography film and cassettes (if using a radiolabeled version of this compound)

-

Mass spectrometer for protein identification

Methodology:

-

Preparation of Reaction Mixtures:

-

In a microcentrifuge tube on ice, prepare the reaction mixtures. A typical 50 µL reaction might contain:

-

1-10 µM purified protein or 50-100 µg of cell lysate protein

-

A range of this compound concentrations (e.g., 1-100 µM)

-

Reaction buffer to the final volume.

-

-

Prepare control reactions:

-

A reaction without this compound.

-

A reaction with a competing excess of CDP (e.g., 1 mM) to demonstrate specific binding.

-

A reaction that is not exposed to UV light.

-

-

-

Incubation:

-

Incubate the reaction mixtures in the dark at room temperature for 10-15 minutes to allow for the binding of this compound to its target.

-

-

UV Irradiation:

-

Transfer the samples to a UV-transparent plate or cuvette.

-

Place the samples on a cooling block to prevent heating during irradiation.

-

Irradiate the samples with UV light (e.g., 254 nm) for 5-15 minutes. The optimal irradiation time should be determined empirically.

-

-

Analysis by SDS-PAGE:

-

After irradiation, add 5X SDS-PAGE loading buffer to each sample.

-

Boil the samples for 5 minutes at 95°C.

-

Separate the proteins by SDS-PAGE.

-

Visualize the proteins by Coomassie or silver staining. A successful labeling experiment will show a band shift for the target protein or, if using a tagged or radiolabeled probe, a specific band corresponding to the labeled protein.

-

-

Identification of Labeled Protein (for complex mixtures):

-

Excise the specifically labeled protein band from the gel.

-

Perform in-gel tryptic digestion.

-

Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the protein and potentially the site of covalent modification.

-

Conclusion

While direct evidence for the mechanism of this compound is currently lacking, its structural similarity to CDP and the presence of a photoactivatable azido group strongly suggest its role as a photoaffinity probe. This guide provides a foundational framework for researchers to explore its potential in identifying and characterizing CDP-binding proteins. The outlined workflows and protocols, based on established methodologies for similar compounds, offer a starting point for the empirical validation of this compound as a valuable tool in chemical biology and drug discovery.

The Role of 2-Azido-Cytidine Derivatives in Bioorthogonal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of 2-azido-cytidine derivatives in bioorthogonal chemistry, focusing on their use as metabolic labels for nucleic acids. While direct literature on 2-azido-cytidine diphosphate (2-azido-CDP) is sparse, this document extrapolates from the well-documented use of analogous 2-azido-nucleosides, such as 2-azido-adenosine (2-AzA), to provide a comprehensive overview of the principles, protocols, and applications relevant to researchers in chemistry and biology.

Introduction to 2-Azido-Nucleosides in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. A cornerstone of this field is the metabolic labeling of biomolecules with chemical reporters. The azide group (-N₃) is a popular chemical reporter due to its small size, metabolic stability, and, most importantly, its inability to partake in reactions with naturally occurring functional groups in the cell.

2-azido-nucleosides, such as 2-azido-cytidine, are analogs of natural nucleosides that can be introduced to cells and incorporated into nucleic acids (RNA and DNA) by the cell's own metabolic machinery. Once incorporated, the azide group serves as a chemical handle for subsequent ligation to a probe molecule, typically via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This allows for the visualization, isolation, and analysis of newly synthesized nucleic acids. While this compound itself is not typically used for direct labeling, it represents a key intermediate in the intracellular phosphorylation cascade that activates the parent nucleoside, 2-azido-cytidine (2-AzC), to its active triphosphate form, 2-azido-CTP.

The Metabolic Pathway of 2-Azido-Cytidine

The conversion of the cell-permeable 2-azido-cytidine nucleoside to the polymerize-ready 2-azido-CTP is a critical step in the metabolic labeling process. This pathway is catalyzed by a series of intracellular kinases, which sequentially phosphorylate the 5'-hydroxyl group of the ribose sugar.

Caption: Intracellular phosphorylation of 2-azido-cytidine to 2-azido-CTP for RNA incorporation.

Quantitative Data for Azido-Nucleoside Labeling

| Parameter | Value | Cell Line | Comments |

| Cell Viability (IC₅₀) | > 100 µM | HEK293T | 2-azido-adenosine shows low toxicity after 24 hours of incubation. Similar low toxicity is expected for 2-azido-cytidine. |

| Labeling Concentration | 50 - 100 µM | HEK293T | Effective concentration for metabolic labeling of RNA with 2-azido-adenosine. |

| Incorporation Efficiency | Not specified | - | Efficiency is sufficient for downstream applications like proteomics and imaging. |

Experimental Protocols

The following are representative protocols for the metabolic labeling of RNA using an azido-nucleoside and subsequent bioorthogonal ligation. These protocols are based on methodologies for 2-azido-adenosine and can be adapted for 2-azido-cytidine.

Metabolic Labeling of Nascent RNA in Cell Culture

-

Cell Seeding: Plate cells (e.g., HEK293T) in a suitable format (e.g., 10 cm dish) and grow to 70-80% confluency.

-

Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of 2-azido-cytidine (e.g., 50 µM).

-

Labeling: Remove the old medium from the cells, wash once with PBS, and add the labeling medium.

-

Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Cell Lysis and RNA Isolation: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Proceed with total RNA isolation according to the manufacturer's protocol.

Bioorthogonal Ligation of Azido-Labeled RNA with a Fluorescent Probe (SPAAC)

-

Preparation of Ligation Mix: In a microcentrifuge tube, prepare the ligation mix. For a 50 µL reaction, combine:

-

1-5 µg of 2-azido-labeled total RNA

-

10 µL of 5x RNA Ligation Buffer

-

A cyclooctyne-functionalized fluorescent probe (e.g., DBCO-Cy5) to a final concentration of 50 µM.

-

Nuclease-free water to a final volume of 50 µL.

-

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

RNA Precipitation: Precipitate the labeled RNA by adding 3 volumes of ethanol and 1/10 volume of 3 M sodium acetate. Incubate at -20°C for at least 1 hour.

-

Washing: Centrifuge to pellet the RNA, and wash the pellet with 70% ethanol to remove unreacted probe.

-

Analysis: Resuspend the labeled RNA in nuclease-free water. The labeled RNA can now be visualized on a gel using a fluorescence scanner or used in downstream applications.

Experimental Workflow for Identifying RNA-Binding Proteins

A powerful application of this technology is the identification of RNA-binding proteins (RBPs). The azido-group can be modified with a probe that contains both a biotin tag and a photo-crosslinkable group, allowing for the capture and identification of interacting proteins.

Caption: A workflow for the identification of RNA-binding proteins using 2-azido-nucleosides.

Conclusion

2-azido-cytidine and its analogs are powerful tools for the study of nucleic acid dynamics and interactions. While this compound serves as a key metabolic intermediate, it is the parent nucleoside that is administered to cells, and the resulting 2-azido-CTP that is incorporated into nascent RNA. The azide handle then allows for a wide range of bioorthogonal manipulations, enabling researchers to explore the complex world of the transcriptome and its associated proteins. The protocols and data presented here, based on well-established analogs, provide a solid foundation for the design and execution of experiments utilizing this versatile chemical biology tool.

An In-depth Technical Guide to the Chemical Properties of 2'-Azido-2'-deoxycytidine 5'-diphosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental applications, and key characteristics of 2'-Azido-2'-deoxycytidine 5'-diphosphate (N3-dCDP). This modified nucleotide is a valuable tool in various biochemical and molecular biology applications, primarily due to the versatile reactivity of its 2'-azido group.

Core Chemical and Physical Properties

2'-Azido-2'-deoxycytidine 5'-diphosphate is a synthetic analog of the natural nucleotide deoxycytidine diphosphate (dCDP). The key modification is the substitution of the 2'-hydroxyl group on the deoxyribose sugar with an azido (-N3) group. This modification imparts unique chemical reactivity while often being well-tolerated by various enzymes.

Data Presentation: Summary of Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C9H14N6O10P2 | [1] |

| Molecular Weight | 428.19 g/mol | [1] |

| IUPAC Name | [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-azido-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | [1] |

| CAS Number | 51034-65-2 | [1] |

| Synonyms | 2'-azido-2'-deoxycytidine 5'-diphosphate, 2-azido-CDP | [1] |

| Physical Form | Typically supplied as a solution in water or buffer. | [2] |

| Storage Conditions | Store at -20°C in a dark and dry environment.[2][] | |

| Purity | Typically ≥90-95% as determined by HPLC.[2][] | |

| Spectroscopic Data (λmax) | ~271 nm | [2][4] |

Reactivity and Stability

Stability: The diphosphate linkage is susceptible to hydrolysis, particularly under acidic conditions. Therefore, it is recommended to handle solutions at a neutral pH and store them frozen. Like its triphosphate counterpart, repeated freeze-thaw cycles should be avoided to maintain integrity. Aqueous solutions of similar nucleotide analogs are known to be unstable, and it is often suggested to prepare solutions fresh for each use.[5]

Reactivity of the 2'-Azido Group: The primary utility of this compound stems from the reactivity of the azido group. It is a key functional group for bioorthogonal chemistry, specifically "click chemistry" reactions.

-

Staudinger Ligation: The azide can react with a phosphine-based reagent.

-

Azide-Alkyne Cycloadditions: This is the most common application. The azide reacts readily with terminal or strained alkynes to form a stable triazole linkage. This reaction can be catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or can proceed without a catalyst if a strained alkyne (e.g., DBCO) is used (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[6]

The small size of the azide group makes 2'-azido-modified nucleotides good substrates for various DNA polymerases, allowing for their enzymatic incorporation into DNA strands.[6] This enables the site-specific introduction of a reactive handle for subsequent labeling and analysis.

Experimental Protocols & Methodologies

Enzymatic Incorporation of 2'-Azido-dCDP into DNA

This protocol outlines a general method for incorporating the azido-modified nucleotide into a DNA strand using a primer extension assay. This is a foundational step before subsequent labeling via click chemistry.

Objective: To synthesize a DNA strand containing 2'-Azido-2'-deoxycytidine at specific positions.

Materials:

-

DNA template

-

Primer (complementary to the 3' end of the template)

-

DNA Polymerase (e.g., Taq, Klenow fragment, Vent (exo-))[7][8]

-

Standard dNTPs (dATP, dGTP, dTTP)

-

2'-Azido-2'-deoxycytidine 5'-triphosphate (N3-dCTP)*

-

Reaction Buffer (specific to the polymerase)

-

Nuclease-free water

*Note: For enzymatic incorporation, the triphosphate form (N3-dCTP) is required by DNA polymerases. The diphosphate (N3-dCDP) serves as a precursor or can be used in studies involving enzymes that act on diphosphates.

Methodology:

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following on ice:

-

DNA Template (e.g., 1 pmol)

-

Primer (e.g., 10 pmol)

-

Polymerase Buffer (to 1X final concentration)

-

dNTPs (dATP, dGTP, dTTP at a final concentration of ~20 µM each)

-

N3-dCTP (at a final concentration of ~20 µM, replacing dCTP)

-

DNA Polymerase (1-2 units)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Annealing: Heat the mixture to 95°C for 2 minutes to denature the template, then cool slowly to the primer's annealing temperature (e.g., 55-65°C) and hold for 1 minute.

-

Extension: Increase the temperature to the optimal extension temperature for the polymerase (e.g., 72°C for Taq) and incubate for 15-30 minutes.

-

Termination: Stop the reaction by adding EDTA to a final concentration of 20 mM or by heat inactivation (e.g., 80°C for 20 minutes).

-

Purification: Purify the resulting azide-modified DNA using standard methods such as ethanol precipitation or a spin column to remove unincorporated nucleotides and enzyme.

-

Verification: The incorporation can be verified by methods such as gel electrophoresis (observing a band shift corresponding to the full-length product) or mass spectrometry.

Click Chemistry Labeling of Azide-Modified DNA

This protocol describes the labeling of the newly synthesized azide-containing DNA with a fluorescent dye via CuAAC.

Objective: To attach a reporter molecule (e.g., a fluorophore) to the incorporated azido group.

Materials:

-

Azide-modified DNA (from Protocol 1)

-

Alkyne-functionalized fluorophore (e.g., Alkyne-TAMRA)

-

Copper(II) sulfate (CuSO4)

-

A reducing agent (e.g., Sodium Ascorbate)

-

A copper ligand/stabilizer (e.g., TBTA)

-

Reaction Buffer (e.g., PBS or Tris buffer)

Methodology:

-

Reagent Preparation:

-

Prepare a fresh 100 mM solution of Sodium Ascorbate in nuclease-free water.

-

Prepare a 10 mM solution of CuSO4 in nuclease-free water.

-

Prepare a 10 mM solution of the alkyne-fluorophore in DMSO.

-

-

Reaction Setup: In a microcentrifuge tube, combine in the following order:

-

Azide-modified DNA (~10-50 pmol) in buffer.

-

Alkyne-fluorophore (add to a final concentration of ~100 µM).

-

Pre-mixed catalyst: Combine CuSO4 and TBTA in a 1:5 molar ratio before adding to the reaction. Add to a final copper concentration of ~1 mM.

-

Sodium Ascorbate (add to a final concentration of ~5 mM).

-

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purification: Purify the labeled DNA from excess reagents using ethanol precipitation or a suitable purification column.

-

Analysis: Confirm successful labeling by gel electrophoresis (observing fluorescence) or fluorescence spectroscopy.

Mandatory Visualizations

Chemical Structure and Synthesis Pathway

The following diagrams illustrate the structure of the molecule and a conceptual workflow for its use.

References

- 1. 2'-Azido-2'-deoxycytidine 5'-diphosphate | C9H14N6O10P2 | CID 170963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3'-Azido-2',3'-ddCTP, Cytidines - Jena Bioscience [jenabioscience.com]

- 4. caymanchem.com [caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2'-Azido-2'-dATP [baseclick.eu]

- 7. N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

2-Azido-CDP as a Probe for Metabolic Labeling of Phospholipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine diphosphate diacylglycerol (CDP-DAG) is a critical liponucleotide intermediate that stands at a key branchpoint in the biosynthesis of essential phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL).[1][2][3] The study of metabolic pathways involving CDP-DAG is crucial for understanding numerous cellular processes, from signal transduction to membrane biogenesis. This technical guide details the use of 2-Azido-CDP, introduced into cells via a metabolic precursor, as a powerful chemical probe for the metabolic labeling and subsequent visualization and analysis of newly synthesized phospholipids. By leveraging the principles of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), researchers can selectively tag and identify lipids derived from the CDP-DAG pathway. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, data analysis strategies, and visualizations to facilitate the application of this innovative technique in cellular and drug development research.

Introduction to CDP-Diacylglycerol Metabolism

CDP-diacylglycerol is synthesized from phosphatidic acid (PA) and cytidine triphosphate (CTP) by the action of CDP-diacylglycerol synthase (CDS) enzymes.[2][4] This liponucleotide is a central precursor for the synthesis of anionic phospholipids. In the endoplasmic reticulum, phosphatidylinositol synthase (PIS) utilizes CDP-DAG and myo-inositol to generate phosphatidylinositol (PI), a foundational molecule for the entire phosphoinositide signaling cascade.[2][5] In mitochondria, CDP-DAG is a substrate for phosphatidylglycerol phosphate synthase (PGPS) in the pathway leading to phosphatidylglycerol and cardiolipin, a signature lipid of the inner mitochondrial membrane.[2] Given its central role, the ability to track the metabolic fate of CDP-DAG provides invaluable insights into the dynamics of phospholipid synthesis and distribution.

Principle of Metabolic Labeling with this compound

Direct introduction of this compound into cells is challenging due to its charge and size. Therefore, a metabolic labeling strategy is employed using a cell-permeable azido-modified cytidine precursor, such as 2-azidocytidine. Once inside the cell, 2-azidocytidine is processed by the endogenous nucleotide salvage pathway. It is phosphorylated to 2-azido-cytidine monophosphate (2-Azido-CMP), then to 2-azido-cytidine diphosphate (this compound), and subsequently to 2-azido-cytidine triphosphate (2-Azido-CTP). The 2-Azido-CTP then serves as a substrate for CDP-diacylglycerol synthase, which condenses it with phosphatidic acid to form this compound-diacylglycerol. This azido-tagged liponucleotide is then incorporated into downstream phospholipids, such as phosphatidylinositol and phosphatidylglycerol.

The azide group is a bioorthogonal handle, meaning it is chemically inert within the biological system but can be selectively reacted with an alkyne-functionalized reporter molecule. This "click chemistry" reaction, either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) cycloaddition, allows for the covalent attachment of a fluorescent dye or a biotin tag for visualization and enrichment, respectively.

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic incorporation of 2-azidocytidine into the CDP-diacylglycerol pathway.

Caption: Metabolic incorporation of 2-azidocytidine into phospholipids.

Experimental Protocols

The following sections provide detailed methodologies for the metabolic labeling of phospholipids using a 2-azidocytidine precursor, followed by detection using click chemistry.

Cell Culture and Metabolic Labeling

This protocol describes the general procedure for labeling adherent mammalian cells. Optimization of cell density, precursor concentration, and labeling time is recommended for each cell line and experimental condition.

Materials:

-

Adherent mammalian cell line of interest (e.g., HEK293T, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

2-azidocytidine stock solution (10 mM in DMSO or sterile water, store at -20°C)

-

Cell culture plates (e.g., 6-well plates or plates with coverslips for microscopy)

Procedure:

-

Seed cells in the desired format (e.g., 6-well plate or on coverslips) and allow them to adhere and reach 70-80% confluency.

-

Prepare the labeling medium by diluting the 2-azidocytidine stock solution into a complete culture medium to a final concentration of 50-100 µM. A vehicle-only control (e.g., DMSO) should be prepared in parallel.

-

Aspirate the old medium from the cells and wash once with PBS.

-

Add the labeling medium or control medium to the cells.

-

Incubate the cells for 4-24 hours under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time should be determined empirically.

-

After the labeling period, proceed to cell lysis for biochemical analysis or fixation for imaging.

Experimental Workflow for Detection

The following diagram outlines the general workflow from metabolic labeling to detection.

Caption: General experimental workflow for this compound labeling and detection.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging

This protocol is for the fluorescent labeling of fixed cells.

Materials:

-

Labeled and fixed cells on coverslips

-

PBS

-

Click-iT® reaction buffer kit (or individual components: Tris-HCl, CuSO4, alkyne-fluorophore, reducing agent like sodium ascorbate)

-

Alkyne-conjugated fluorescent dye (e.g., Alexa Fluor 488-alkyne, Cy5-alkyne)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

After metabolic labeling, wash cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail for a 500 µL reaction includes:

-

435 µL PBS

-

10 µL of 500 mM Tris-HCl, pH 8.5

-

2.5 µL of 100 mM CuSO4

-

2.5 µL of 10 mM alkyne-fluorophore

-

50 µL of 500 mM sodium ascorbate (freshly prepared)

-

-

Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips on microscope slides using an appropriate mounting medium.

-

Image the slides using a fluorescence microscope with the appropriate filter sets.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

SPAAC avoids the use of cytotoxic copper catalysts and can be used for labeling in living cells.

Materials:

-

Metabolically labeled live cells

-

Complete culture medium

-

Strain-promoted alkyne probe (e.g., DBCO-fluorophore)

Procedure:

-

After metabolic labeling, wash the cells twice with a pre-warmed complete culture medium.

-

Add the complete culture medium containing the DBCO-fluorophore (typically 5-20 µM) to the cells.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the cells three times with a complete culture medium.

-

Image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber.

Lipid Extraction and Analysis by Mass Spectrometry

This protocol outlines the steps for preparing samples for mass spectrometry-based lipidomics.

Materials:

-

Metabolically labeled cells in a culture plate

-

PBS

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

Biotin-alkyne

-

Click reaction components (as in 4.3)

-

Streptavidin-coated magnetic beads

-

Mass spectrometer

Procedure:

-

After metabolic labeling, wash the cells twice with ice-cold PBS.

-

Scrape the cells in 1 mL of ice-cold PBS and transfer to a microfuge tube. Pellet the cells by centrifugation.

-

Perform a Bligh-Dyer lipid extraction:

-

Resuspend the cell pellet in 100 µL of water.

-

Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly.

-

Add 125 µL of chloroform. Vortex.

-

Add 125 µL of 0.9% NaCl. Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Dry the lipid extract under a stream of nitrogen.

-

Perform a click reaction on the dried lipids by resuspending them in a reaction mixture containing biotin-alkyne and the CuAAC components. Incubate for 1 hour.

-

After the reaction, dry the sample again under nitrogen.

-

Resuspend the sample in an appropriate buffer and enrich the biotinylated lipids using streptavidin-coated magnetic beads according to the manufacturer's protocol.

-

Elute the bound lipids from the beads.

-

Analyze the enriched lipid fraction by mass spectrometry (e.g., LC-MS/MS) to identify and quantify the azido-labeled phospholipid species.

Data Presentation

Quantitative data from metabolic labeling experiments should be presented in a clear and structured format.

Table 1: Quantification of Labeled Phospholipids by Mass Spectrometry

| Phospholipid Class | Control (Vehicle) | 2-Azidocytidine Labeled | Fold Change |

| Phosphatidylinositol (PI) | |||

| PI (34:1) | 100 ± 8 | 95 ± 10 | 0.95 |

| Azido-PI (34:1) | Not Detected | 25 ± 4 | - |

| Phosphatidylglycerol (PG) | |||

| PG (32:0) | 100 ± 12 | 102 ± 15 | 1.02 |

| Azido-PG (32:0) | Not Detected | 15 ± 3 | - |

| Cardiolipin (CL) | |||

| CL (72:5) | 100 ± 15 | 98 ± 12 | 0.98 |

| Azido-CL (72:5) | Not Detected | 8 ± 2 | - |

| Values are presented as relative abundance (mean ± SD) normalized to the control group for each lipid species. Azido-lipid values are relative to the most abundant labeled species. |

Logical Relationships and Probe Design

The success of this metabolic labeling strategy hinges on the specific recognition and processing of the azido-precursor by the cellular machinery and the bioorthogonal nature of the azide group.

Caption: Logical relationship of the 2-azido probe design and detection.

Conclusion

The use of this compound, via its metabolic precursor 2-azidocytidine, offers a robust and versatile method for the investigation of CDP-DAG-dependent phospholipid metabolism. This approach allows for the specific labeling and subsequent analysis of newly synthesized phosphatidylinositol, phosphatidylglycerol, and cardiolipin. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to apply this powerful technique to their specific areas of interest, from fundamental cell biology to the development of novel therapeutics targeting lipid metabolic pathways. The combination of metabolic labeling with bioorthogonal click chemistry provides a powerful tool to unravel the complex dynamics of phospholipid synthesis and function in health and disease.

References

- 1. What is the mechanism of Cytidine Disodium Triphosphate? [synapse.patsnap.com]

- 2. CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDP-diacylglycerol, a critical intermediate in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphatidate cytidylyltransferase - Wikipedia [en.wikipedia.org]

- 5. CDP-Diacylglycerol Synthetase Coordinates Cell Growth and Fat Storage through Phosphatidylinositol Metabolism and the Insulin Pathway | PLOS Genetics [journals.plos.org]

The Azido Group in 2-Azido-CDP: A Technical Guide to its Function and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of an azido (N₃) group into cytidine diphosphate (CDP) at the 2-position of the cytidine base creates a powerful chemical biology tool, 2-Azido-CDP. While specific literature on this compound is limited, the well-documented functionalities of the azido group in analogous nucleotide structures provide a clear framework for its application. This technical guide elucidates the core functions of the azido group in this compound, focusing on its roles in photoaffinity labeling and bioorthogonal click chemistry. We present extrapolated quantitative data from analogous compounds, detailed experimental protocols, and visual workflows to empower researchers in utilizing this versatile molecule for probing cellular signaling pathways and advancing drug discovery efforts.

Core Functions of the Azido Group

The utility of this compound is primarily derived from two key chemical properties of the azido moiety: its ability to be photoactivated to form a reactive nitrene and its participation in highly specific and efficient cycloaddition reactions.

Photoaffinity Labeling

The azido group serves as a potent photoaffinity label. Upon irradiation with ultraviolet (UV) light, the aryl azide is converted into a highly reactive singlet nitrene. This intermediate can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to C=C bonds, resulting in the formation of a stable covalent bond with a nearby molecule, typically a protein. This process, known as photoaffinity labeling, is invaluable for identifying and characterizing the binding partners of this compound within a complex biological system.

The small size of the aryl azide minimizes steric hindrance, making it less likely to interfere with the natural binding interactions of the parent molecule. However, a key consideration is that the short wavelength of light required for activation can potentially damage biological samples.

Bioorthogonal Click Chemistry

The azido group is a cornerstone of "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and highly specific. The most common click reaction involving an azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the azido group of this compound reacts with a terminal alkyne to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with or is not interfered by native biological processes.

This functionality allows for a two-step "tag-and-modify" approach. First, this compound can be metabolically incorporated or used to label a target. Subsequently, an alkyne-containing reporter molecule, such as a fluorophore, biotin, or an affinity tag, can be "clicked" onto the azido group for visualization, enrichment, or downstream analysis.

Quantitative Data (Based on Analogous Compounds)

| Parameter | Analogous Compound | Value | Significance |

| Photoinsertion Efficiency | 2-Azido-ATP | Saturation at 1.5 mM | Indicates the concentration required for maximal covalent labeling of the target enzyme, 2-5A synthetase.[1] |

| Inhibition Constant (Ki) | 2-Azido-ATP | Competitive inhibitor of ATP | Demonstrates that the azido-modified nucleotide can bind to the active site of an enzyme that utilizes the corresponding natural nucleotide.[1] |

| Reaction Time (Click Chemistry) | Azide-modified oligonucleotides | 15-60 minutes | Shows the rapid kinetics of the CuAAC reaction for labeling biomolecules. |

| Reaction Efficiency (Click Chemistry) | Azide-modified oligonucleotides | High | The CuAAC reaction is known for its high yields, enabling efficient labeling. |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the functionalities of the azido group, adapted for this compound.

Photoaffinity Labeling of a Putative CDP-Binding Protein

Objective: To identify proteins that directly interact with this compound in a cellular lysate.

Materials:

-

This compound

-

Cell lysate

-

UV lamp (350 nm)

-

SDS-PAGE reagents and equipment

-

Western blotting or mass spectrometry equipment

Protocol:

-

Incubation: Incubate the cell lysate with varying concentrations of this compound (e.g., 0.1 - 10 µM) in the dark for 30 minutes at 4°C to allow for binding to target proteins. Include a control sample without this compound.

-

UV Crosslinking: Place the samples on ice and irradiate with a 350 nm UV lamp for 1-15 minutes. The optimal irradiation time should be determined empirically.

-

Competition Control: As a negative control, pre-incubate a sample with an excess of non-modified CDP before adding this compound to demonstrate the specificity of binding.

-

Analysis:

-

SDS-PAGE: Separate the proteins in the lysate by SDS-PAGE.

-

Detection: If this compound is radiolabeled, visualize the crosslinked proteins by autoradiography. For non-radiolabeled probes, proceed to Western blotting with an antibody against a suspected target or mass spectrometry for target identification.

-

Click Chemistry-Mediated Labeling of this compound-Bound Targets

Objective: To attach a reporter molecule (e.g., biotin) to proteins that have been covalently labeled with this compound via photoaffinity labeling.

Materials:

-

UV-crosslinked lysate containing this compound-protein conjugates

-

Alkyne-biotin

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

PBS buffer

Protocol:

-

Prepare Click Chemistry Reagents:

-

Prepare a 10 mM stock solution of alkyne-biotin in DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Prepare a fresh 300 mM stock solution of sodium ascorbate in water.

-

-

Click Reaction:

-

To 50 µL of the UV-crosslinked lysate, add 90 µL of PBS buffer.

-

Add 20 µL of the 10 mM alkyne-biotin stock solution.

-

Add 10 µL of the 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.

-

Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution and vortex.

-

-

Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

-

Enrichment and Detection:

-

The biotinylated proteins can now be enriched using streptavidin-coated beads.

-

The enriched proteins can be eluted and identified by mass spectrometry or analyzed by Western blotting with an anti-biotin antibody.

-

Mandatory Visualizations

Caption: Workflow for Photoaffinity Labeling.

Caption: Workflow for Click Chemistry Labeling.

References

Unveiling the Potential of 2-Azido-CDP: A Technical Guide for Novel Drug Discovery

Disclaimer: As of October 2025, publicly available preliminary studies specifically involving "2-Azido-CDP" are not available. The following technical guide has been constructed as a representative example, drawing upon common methodologies and data presentations for analogous azido-modified nucleotide probes in chemical biology and drug development. This document serves as a framework for the type of data and analyses that would be essential in evaluating a novel compound like this compound.

Introduction

2-Azido-cytidine diphosphate (this compound) is a novel photoaffinity labeling probe designed for the exploration of nucleotide-binding proteins. Its structural resemblance to the endogenous cytidine diphosphate (CDP) allows it to competitively bind to the active or allosteric sites of target proteins. The incorporation of a photoreactive azido group at the 2-position of the cytosine base enables the formation of a covalent bond with interacting amino acid residues upon UV irradiation. This irreversible crosslinking facilitates the identification and characterization of novel CDP-binding proteins, offering a powerful tool for target validation and drug discovery. This guide provides an in-depth overview of the proposed preliminary studies to characterize the utility of this compound as a chemical probe.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data from preliminary in vitro a nalyses of this compound.

Table 1: Binding Affinity of this compound to Putative Target Proteins

| Target Protein | Binding Affinity (Kd) | Assay Method |

| Ribonucleotide Reductase (RNR) | 15.2 µM | Isothermal Titration Calorimetry (ITC) |

| CTP Synthetase (CTPS1) | 28.9 µM | Surface Plasmon Resonance (SPR) |

| Protein Kinase C (PKC) | 75.1 µM | Microscale Thermophoresis (MST) |

Table 2: Enzyme Inhibition Kinetics of this compound

| Target Enzyme | IC50 | Mechanism of Inhibition |

| Ribonucleotide Reductase (RNR) | 12.5 µM | Competitive |

| CTP Synthetase (CTPS1) | 35.8 µM | Non-competitive |

Experimental Protocols

Synthesis and Purification of this compound

This compound is synthesized from 2-chlorocytidine through a two-step process. Initially, 2-chlorocytidine is reacted with sodium azide in dimethylformamide (DMF) to yield 2-azidocytidine. The resulting nucleoside is then diphosphorylated using a standard phosphoramidite-based approach or enzymatic phosphorylation with a nucleoside kinase. Purification of the final product is achieved through high-performance liquid chromatography (HPLC) on a C18 column, with confirmation of identity and purity via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Isothermal Titration Calorimetry (ITC)

Binding affinity measurements are performed using a MicroCal PEAQ-ITC instrument. The target protein is dialyzed against the assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) and placed in the sample cell at a concentration of 10 µM. This compound is dissolved in the same buffer and loaded into the injection syringe at a concentration of 100 µM. The titration consists of 19 injections of 2 µL each at 25°C. The resulting thermogram is analyzed using the manufacturer's software to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.

Photoaffinity Labeling of Target Proteins

For photoaffinity labeling, the target protein (2 µM) is incubated with this compound (10 µM) in a reaction buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.5) for 10 minutes on ice in the dark. The reaction mixture is then irradiated with UV light (254 nm) for 15 minutes on ice. The sample is subsequently denatured and analyzed by SDS-PAGE and Western blotting or mass spectrometry to identify the covalently labeled protein and the site of modification.

Visualized Workflows and Pathways

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway involving a target of this compound.

Methodological & Application

Application Notes and Protocols for 2-Azido-CDP Click Chemistry Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 2-Azido-CDP in click chemistry-based labeling experiments. The methodologies outlined below are intended for researchers in academia and industry engaged in drug development and the study of biological systems.

Introduction

This compound (2'-azido-2'-deoxycytidine 5'-diphosphate) is a chemically modified analog of the naturally occurring nucleotide cytidine diphosphate (CDP). The presence of an azido group at the 2' position of the ribose sugar allows for its use in bioorthogonal chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This powerful technique enables the specific and efficient labeling of biomolecules in complex biological samples.

The primary application of this compound is as a chemical probe to study enzymes that utilize CDP as a substrate. Upon enzymatic transfer of the 2-azido-CMP moiety to a target molecule, the azide group can be selectively tagged with a reporter molecule, such as a fluorophore or a biotin tag, that contains a terminal alkyne. This allows for the detection, visualization, and quantification of enzyme activity and the identification of their substrates.

Key Applications

-

Enzyme Activity Assays: Quantifying the activity of enzymes such as CMP-sialic acid synthetase and other nucleotidyltransferases.

-

Inhibitor Screening: Developing high-throughput screening assays to identify inhibitors of CDP-utilizing enzymes.

-

Substrate Identification: Identifying the downstream targets of specific nucleotidyltransferases.

-

Drug Development: Aiding in the characterization of drug candidates that target nucleotide metabolism.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from 2-Azido-CMP

This protocol describes the synthesis of this compound from commercially available 2-azido-CMP using a suitable kinase.

Materials:

-

2-Azido-CMP (2'-azido-2'-deoxycytidine 5'-monophosphate)

-

Nucleoside Monophosphate Kinase (NMPK)

-

ATP (Adenosine 5'-triphosphate)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Deionized water (DNase/RNase free)

-

HPLC system for purification and analysis

Procedure:

-

Prepare a reaction mixture containing 2-azido-CMP, an excess of ATP, and NMPK in the reaction buffer. A typical starting concentration would be 1 mM 2-azido-CMP and 5 mM ATP.

-

The optimal concentration of NMPK should be determined empirically, but a starting point of 1-5 units per 100 µL reaction can be used.

-

Incubate the reaction mixture at 37°C for 1-4 hours.

-

Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC or TLC.

-

Once the reaction is complete (as indicated by the consumption of 2-azido-CMP), the reaction can be stopped by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding EDTA to chelate the Mg²⁺.

-

Purify the this compound from the reaction mixture using anion-exchange HPLC.

-

Lyophilize the purified fractions to obtain this compound as a solid.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: General Protocol for Click Chemistry Labeling of a Target Molecule

This protocol outlines the general steps for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to label a 2-azido-CMP-modified biomolecule with an alkyne-containing reporter probe.

Materials:

-

2-Azido-CMP-labeled biomolecule

-

Alkyne-functionalized reporter probe (e.g., alkyne-fluorophore, alkyne-biotin)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA, TBTA)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

-

Prepare a stock solution of the "click-it" cocktail. For a 10X stock, mix:

-

10 mM CuSO₄

-

50 mM sodium ascorbate (prepare fresh)

-

10 mM copper-chelating ligand

-

-

In a microcentrifuge tube, combine the 2-azido-CMP-labeled biomolecule with the alkyne-functionalized reporter probe in the reaction buffer. The final concentration of the probe should be in excess (e.g., 10-50 µM).

-

Add the 10X click-it cocktail to the reaction mixture to a final concentration of 1X.

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent probe.

-

The reaction can be quenched by adding EDTA.

-

The labeled biomolecule can then be purified from excess reagents using methods appropriate for the biomolecule (e.g., protein precipitation, size-exclusion chromatography).

-

The labeled biomolecule is now ready for downstream analysis (e.g., fluorescence microscopy, SDS-PAGE and in-gel fluorescence scanning, western blotting, or mass spectrometry).

Data Presentation

The efficiency of the enzymatic incorporation of 2-azido-CMP and the subsequent click chemistry labeling can vary depending on the enzyme, substrate, and reaction conditions. Below is a table summarizing the expected outcomes and parameters to be optimized.

| Parameter | Typical Range | Notes |

| Enzymatic Incorporation Efficiency | 10 - 80% | Highly dependent on the specific enzyme and its tolerance for the modified nucleotide. Optimization of reaction time and enzyme concentration is recommended. |

| Click Chemistry Labeling Efficiency | > 90% | The CuAAC reaction is generally highly efficient. Ensure the freshness of the sodium ascorbate solution. |

| Concentration of this compound | 10 µM - 1 mM | The optimal concentration will depend on the Kₘ of the enzyme for its natural substrate. |

| Concentration of Alkyne Probe | 1 - 50 µM | A molar excess of the alkyne probe is recommended to drive the reaction to completion. |

| Reaction Time (Click Chemistry) | 30 - 120 minutes | Most reactions are complete within 1 hour at room temperature. |

Visualizations

Caption: Experimental workflow for this compound labeling.

Caption: Simplified schematic of the CuAAC reaction mechanism.

Application Notes and Protocols for 2-Azido-dCTP Incorporation into DNA by Polymerases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into DNA is a powerful tool in chemical biology, diagnostics, and drug development. 2-Azido-2'-deoxycytidine triphosphate (2-Azido-dCTP) is a valuable analog of the natural nucleotide dCTP, featuring a bioorthogonal azido group. This modification allows for the subsequent attachment of a wide array of molecules, such as fluorophores, affinity tags, or drug molecules, via highly specific and efficient click chemistry reactions. This document provides detailed application notes and protocols for the enzymatic incorporation of 2-Azido-dCTP into DNA using various DNA polymerases.

Applications

The ability to introduce an azide group into a specific location within a DNA strand opens up a plethora of applications:

-

Fluorescent Labeling: Covalently attaching fluorescent dyes to DNA for use in fluorescence in situ hybridization (FISH), DNA sequencing, and single-molecule studies.

-

Bioconjugation: Linking DNA to proteins, antibodies, or other biomolecules to create novel diagnostic and therapeutic agents.

-

Drug Delivery: Attaching drug molecules to DNA scaffolds for targeted delivery.

-

Diagnostics: Developing novel DNA-based diagnostic assays.

-

Aptamer Modification: Introducing functional groups into DNA aptamers to enhance their binding affinity and catalytic activity.

Data Presentation: Polymerase Efficiency with Modified Nucleotides

The efficiency of incorporating modified nucleotides like 2-Azido-dCTP can vary significantly between different DNA polymerases. While direct kinetic data for 2-Azido-dCTP is not extensively available in the literature, data from related modified nucleotides can provide valuable insights into polymerase tolerance. Below is a summary of kinetic parameters for the incorporation of a similar modified cytidine analog, 5-Aza-2'-deoxycytidine-5'-triphosphate (5-Aza-dCTP), by mammalian DNA polymerase alpha, as well as data for other modified nucleotides with different polymerases.

| DNA Polymerase | Modified Nucleotide | Apparent K_m (µM) | Apparent V_max (relative to natural dNTP) | Natural dNTP | Natural dNTP K_m (µM) | Citation |

| DNA Polymerase α | 5-Aza-dCTP | 3.0 | Slightly lower | dCTP | 2.0 | [1] |

| KOD pol (Mut_C2) | 3'-O-azidomethyl-dATP-Cy3 | 887.2 (RFUs·min⁻¹) | - | - | - | [2] |

Note: The K_m (Michaelis constant) is the substrate concentration at which the reaction rate is half of the V_max (maximum reaction rate). A lower K_m indicates a higher affinity of the polymerase for the nucleotide. The data for KOD pol (Mut_C2) is presented in relative fluorescence units per minute (RFUs·min⁻¹) as a measure of k_cat/K_m.

Experimental Protocols

Protocol 1: Primer Extension Assay for 2-Azido-dCTP Incorporation

This protocol is designed to test the ability of a given DNA polymerase to incorporate a single 2-Azido-dCTP into a growing DNA strand.

Materials:

-

DNA template (single-stranded or denatured double-stranded)

-

Primer (complementary to the template, with a 5' fluorescent label, e.g., FAM)

-

DNA Polymerase (e.g., Taq, Klenow Fragment, Pfu)

-

10X Polymerase Buffer

-

2-Azido-dCTP (in solution)

-

Natural dNTPs (dATP, dGTP, dTTP)

-

dNTP Mix (containing dATP, dGTP, dTTP, but not dCTP)

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

-

Nuclease-free water

Procedure:

-

Primer-Template Annealing:

-

In a PCR tube, mix:

-

DNA Template (1 µM final concentration)

-

5'-FAM labeled Primer (1 µM final concentration)

-

10X Polymerase Buffer (1X final concentration)

-

Nuclease-free water to a final volume of 10 µL.

-

-

Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for annealing.

-

-

Primer Extension Reaction:

-

Prepare the reaction mixture on ice. For a 20 µL reaction, add the following in order:

-

Annealed Primer-Template: 2 µL

-

10X Polymerase Buffer: 2 µL

-

dNTP Mix (without dCTP, 10 mM each): 0.4 µL (for a final concentration of 200 µM each)

-

2-Azido-dCTP (10 mM): 0.4 µL (for a final concentration of 200 µM)

-

DNA Polymerase (1-5 units/µL): 1 µL

-

Nuclease-free water to a final volume of 20 µL.

-

-

Set up control reactions:

-

Negative Control: No polymerase.

-

Positive Control: Use natural dCTP instead of 2-Azido-dCTP.

-

-

-

Incubation:

-

Incubate the reaction at the optimal temperature for the chosen polymerase for 15-60 minutes.

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume (20 µL) of Stop Solution.

-

-

Analysis:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis.

-

The incorporation of the 2-Azido-dCTP will result in a primer that is extended by one or more nucleotides, which can be visualized by the fluorescence of the FAM label.

-

Protocol 2: Enzymatic Synthesis of Azido-Modified DNA Probes by PCR

This protocol describes the generation of longer DNA fragments containing multiple 2-azido-deoxycytidine residues using the Polymerase Chain Reaction (PCR).

Materials:

-

DNA Template

-

Forward and Reverse Primers

-

Thermostable DNA Polymerase (e.g., Taq, Pfu, Vent(exo-))

-

10X PCR Buffer

-

2-Azido-dCTP

-

Natural dNTPs (dATP, dGTP, dTTP)

-

Magnesium Chloride (MgCl₂) solution (if not included in the buffer)

-

Nuclease-free water

Procedure:

-

PCR Reaction Setup:

-

In a PCR tube, prepare a 50 µL reaction mixture:

-

DNA Template (1-10 ng)

-

Forward Primer (0.2-0.5 µM final concentration)

-

Reverse Primer (0.2-0.5 µM final concentration)

-

10X PCR Buffer (1X final concentration)

-

MgCl₂ (1.5-2.5 mM final concentration, optimize as needed)

-

dATP, dGTP, dTTP (200 µM each final concentration)

-

2-Azido-dCTP (200 µM final concentration)

-

Thermostable DNA Polymerase (1-2.5 units)

-

Nuclease-free water to 50 µL.

-

-

Note: The ratio of 2-Azido-dCTP to dCTP can be varied to control the density of the modification. For complete replacement, omit natural dCTP.

-

-

PCR Cycling:

-

Perform PCR using a thermal cycler with the following general conditions (optimization may be required):

-

Initial Denaturation: 95°C for 2-5 minutes.

-

25-35 Cycles:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds.

-

Extension: 72°C for 1 minute per kb of product length.

-

-

Final Extension: 72°C for 5-10 minutes.

-

-

-

Analysis and Purification:

-

Analyze a small aliquot of the PCR product by agarose gel electrophoresis to confirm the amplification of the desired product.

-

Purify the azido-modified PCR product using a PCR purification kit or ethanol precipitation.

-

Visualization of Workflows

Experimental Workflow for Primer Extension Assay

Caption: Workflow for the enzymatic incorporation of 2-Azido-dCTP via a primer extension assay.

General Workflow for Azido-DNA Labeling and Click Chemistry

Caption: General workflow for synthesizing azido-modified DNA and subsequent labeling via click chemistry.

Conclusion

The enzymatic incorporation of 2-Azido-dCTP into DNA provides a versatile and powerful method for the site-specific modification of nucleic acids. The choice of DNA polymerase is critical for efficient incorporation, and empirical testing is often necessary to determine the optimal enzyme and reaction conditions for a specific application. The protocols and data presented here serve as a guide for researchers to successfully utilize 2-Azido-dCTP in their work, enabling a wide range of downstream applications in research, diagnostics, and therapeutics.

References

- 1. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioorthogonal Labeling of DNA using 2'-Azido-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. A prominent example of such a reaction is the azide-alkyne cycloaddition, often termed "click chemistry". This powerful tool allows for the specific labeling and visualization of biomolecules. The query for "2-Azido-cdp" likely refers to an azido-modified cytidine nucleotide, with the most relevant and widely used analogue in this context being 2'-Azido-2'-deoxycytidine-5'-triphosphate (2'-Azido-dCTP) . This document provides a detailed guide for the use of 2'-Azido-dCTP in bioorthogonal labeling of DNA.

The core principle involves a two-step process. First, the azido-modified nucleotide, 2'-Azido-dCTP, is enzymatically incorporated into DNA. This can be achieved through various DNA polymerases during processes like PCR, reverse transcription, or primer extension. The resulting DNA is now "azido-modified". The second step is the bioorthogonal reaction where the azide group is specifically ligated to a reporter molecule containing a terminal alkyne. This reporter can be a fluorophore for imaging, a biotin tag for affinity purification, or another molecule of interest. This ligation is typically achieved via either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

Application Notes

Principle of the Method

The bioorthogonal labeling of DNA using 2'-Azido-dCTP follows a sequential two-step workflow:

-

Enzymatic Incorporation: 2'-Azido-dCTP is used as a substrate by DNA polymerases and is incorporated into a growing DNA strand in place of the natural deoxycytidine triphosphate (dCTP). This step introduces a bioorthogonal azide handle into the DNA molecule of interest. The sugar modification with the azide group at the 2' position increases the nuclease stability of the DNA.[1]

-

Bioorthogonal Ligation (Click Chemistry): The azido-modified DNA is then reacted with a molecule containing a terminal alkyne. This reaction forms a stable triazole linkage.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions.[2] It is typically performed in vitro or on fixed cells due to the cytotoxicity of copper.[3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, which reacts with the azide without the need for a toxic copper catalyst.[3] This makes SPAAC suitable for labeling in living cells.[3]

-

Applications

The ability to specifically label DNA using this method has a wide range of applications in molecular biology and drug development:

-

DNA Visualization and Localization: By using a fluorescent alkyne, the location and dynamics of specific DNA sequences can be visualized within cells.

-

Studying DNA Replication: This method can be used to label and track newly synthesized DNA, providing insights into DNA replication processes.

-

Affinity Purification of DNA: By using a biotin-alkyne conjugate, specific DNA fragments can be pulled down and isolated for further analysis, such as sequencing or identification of binding partners.

-

Development of Modified Aptamers: The introduction of modified nucleotides can expand the chemical diversity of DNA aptamers, potentially leading to higher affinity and specificity binders.

-

DNA Nanotechnology: Click chemistry is a valuable tool for the construction of complex DNA-based nanostructures.

Data Presentation

Table 1: Quantitative Data for Enzymatic Incorporation of Azido-Modified Nucleotides

| Parameter | Value | Notes |

| Apparent Km for 5-Aza-dCTP (with DNA polymerase α) | 3.0 µM | Comparable to the Km of natural dCTP (2.0 µM), indicating it is a good substrate.[4][5] |

| Apparent Vmax for 5-Aza-dCTP (with DNA polymerase α) | Slightly lower than dCTP | [4] |

| Ki for 5-Aza-dCTP (competitive inhibitor of dCTP) | 4.3 µM | A weak competitive inhibitor.[4] |

| Incorporation Efficiency of 5-Azidomethyl-dUTP | High, successful PCR even without dTTP supplementation | Demonstrates robust incorporation by DNA polymerases.[6] |

| Yield of SPAAC labeling of azido-DNA with BCN-dye | Up to 82% | For a rhodamine-BCN dye at room temperature.[7] |

Table 2: Typical Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on DNA

| Reagent | Stock Concentration | Final Concentration |

| Alkyne-modified Oligonucleotide/DNA | Varies | 20 - 200 µM |

| Azide Reporter Molecule | 10 mM in DMSO | 1.5 x [Oligonucleotide] |

| Triethylammonium acetate buffer, pH 7.0 | 2 M | 0.2 M |

| DMSO | - | 50% (v/v) |

| Sodium Ascorbate | 5 mM in water | 0.5 mM |

| Copper(II)-TBTA Complex | 10 mM in 55% DMSO | 0.5 mM |

| Incubation Time | - | Overnight |

| Incubation Temperature | - | Room Temperature |

Data synthesized from multiple sources providing general protocols.[8][9]

Experimental Protocols

Protocol 1: Enzymatic Incorporation of 2'-Azido-dCTP into DNA via PCR

This protocol provides a general guideline for incorporating 2'-Azido-dCTP into a specific DNA fragment during a Polymerase Chain Reaction (PCR).

Materials:

-

DNA template

-

Forward and reverse primers

-

DNA polymerase (e.g., Vent (exo-))

-

dNTP mix (dATP, dGTP, dTTP)

-

2'-Azido-dCTP

-

PCR buffer with Mg2+

-

Nuclease-free water

-

Thermocycler

Methodology:

-

Prepare the PCR Reaction Mixture: In a sterile PCR tube, combine the following components on ice. The final concentrations may need to be optimized for your specific template and primers.

-

10x PCR Buffer: 5 µL

-

dNTP mix (10 mM each of dATP, dGTP, dTTP): 1 µL

-

2'-Azido-dCTP (10 mM): 1 µL (or desired ratio with dCTP)

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

DNA Template (1-10 ng/µL): 1 µL

-